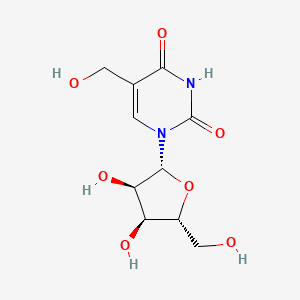
5-Hydroxymethyluridine
Vue d'ensemble
Description
5-Hydroxymethyluridine: is a modified nucleoside derived from uridine, where a hydroxymethyl group replaces the hydrogen atom at the 5-position of the uracil ring. This compound is of significant interest due to its presence in various biological systems and its potential roles in epigenetic regulation and DNA repair mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyluridine typically involves the hydroxylation of thymidine. One common method includes the use of ten-eleven translocation (TET) dioxygenases or J-binding proteins (JBPs) to catalyze the hydroxylation process . Another approach involves the oxidation of thymine by reactive oxygen species or the deamination of 5-hydroxymethylcytosine by cytidine deaminase .
Industrial Production Methods: Industrial production of this compound can be achieved through enzyme-mediated processes. For example, this compound DNA Kinase (5-HMUDK) can be used to transfer the gamma phosphate from ATP to the hydroxymethyl moiety of this compound in polymeric DNA .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxymethyluridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyluridine or 5-carboxyuridine.
Reduction: Reduction reactions can convert it back to thymidine.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: 5-Formyluridine, 5-Carboxyuridine.
Reduction: Thymidine.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxymethyluridine is used as a probe to study DNA and RNA modifications. It helps in understanding the dynamics of nucleic acid methylation and hydroxymethylation .
Biology: In biological research, this compound is used to investigate the roles of modified nucleosides in gene expression regulation and epigenetic modifications .
Industry: In the industrial sector, this compound is used in the development of diagnostic tools and therapeutic agents targeting epigenetic modifications .
Mécanisme D'action
5-Hydroxymethyluridine exerts its effects primarily through its incorporation into DNA and RNA, where it can influence gene expression and epigenetic regulation. The hydroxymethyl group can be further modified by various enzymes, leading to changes in the local chromatin structure and gene activity . The primary molecular targets include DNA methyltransferases and TET enzymes, which play crucial roles in the addition and removal of methyl groups on DNA .
Comparaison Avec Des Composés Similaires
5-Methylcytosine: Another modified nucleoside involved in DNA methylation and epigenetic regulation.
5-Hydroxymethylcytosine: Similar to 5-Hydroxymethyluridine, it is involved in DNA demethylation processes.
5-Formylcytosine: A further oxidation product of 5-Hydroxymethylcytosine, involved in active DNA demethylation.
Uniqueness: this compound is unique due to its specific role in the hydroxymethylation of uridine, which is less common compared to cytosine modifications. Its presence in DNA and RNA provides unique insights into the regulation of gene expression and the potential for targeted therapeutic interventions .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJJNQKTRZJIQ-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952752 | |
| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-00-7 | |
| Record name | 5-Hydroxymethyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)
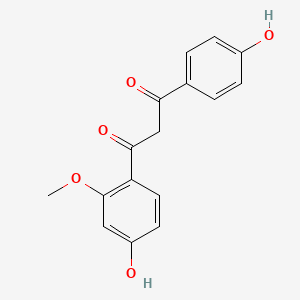
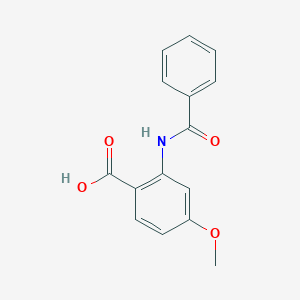

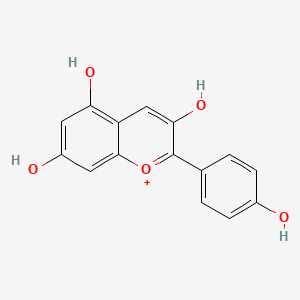
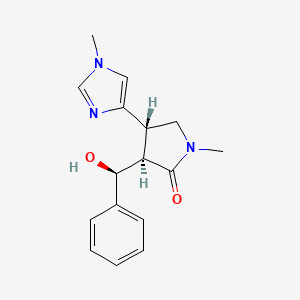
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)
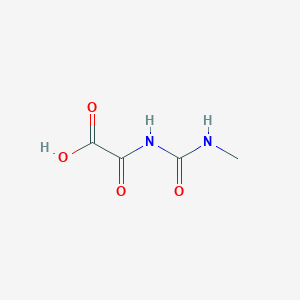
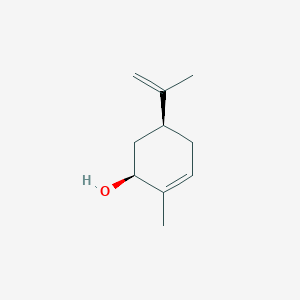
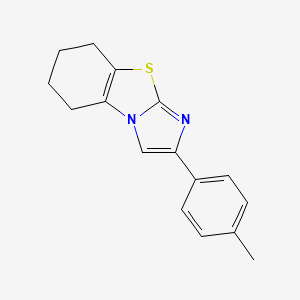

![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)
